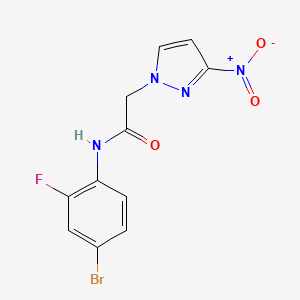
N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as BAY 43-9006 or Sorafenib, which is a drug used to treat certain types of cancer. However,
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide involves the inhibition of several kinases, including RAF kinases, VEGFR-2, and PDGFR-β. This inhibition leads to the suppression of cell growth, proliferation, and survival, which is beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the suppression of cell growth and proliferation, and the induction of apoptosis. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments, including its ability to inhibit several kinases, its specificity for certain types of cancer cells, and its potential for use in combination with other drugs. However, this compound also has some limitations, including its potential toxicity and its limited efficacy in certain types of cancer cells.
Direcciones Futuras
There are several future directions for the research of N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide, including the development of more specific and potent inhibitors, the identification of new targets for this compound, and the investigation of its potential applications in other diseases, such as Alzheimer's disease and diabetes. Additionally, the combination of this compound with other drugs may also be explored to enhance its efficacy and reduce its toxicity.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in various research fields, including cancer, inflammation, and angiogenesis. This compound has been shown to inhibit the activity of several kinases, including RAF kinases, VEGFR-2, and PDGFR-β, which are involved in the regulation of cell growth, proliferation, and survival.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN4O3/c12-7-1-2-9(8(13)5-7)14-11(18)6-16-4-3-10(15-16)17(19)20/h1-5H,6H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDLTESSWPCKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3747209.png)
![ethyl (3,5-dimethyl-4-{[(2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B3747214.png)
![ethyl (4-{[(4-tert-butylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B3747216.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B3747231.png)

![N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-4-fluorobenzamide](/img/structure/B3747237.png)
![N-benzyl-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B3747238.png)
![ethyl 4-{[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)carbonothioyl]amino}benzoate](/img/structure/B3747239.png)
![N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B3747245.png)
![6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3747264.png)



![N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methylbenzamide](/img/structure/B3747298.png)